Cas no 191024-18-7 (8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide)
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide
- 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carbohydrazide
- AK120568
- FT-0651706
- KB-250211
- MolPort-009-019-845
- SBB068744
- SureCN7751844
- 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-carbohydrazide
- MNCUHBFRDGZYTA-UHFFFAOYSA-N
- 8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid hydrazide
- 191024-18-7
- DTXSID40578556
- 8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxine-5-carbohydrazide
- A813467
- AKOS015917464
- 5-azanyl-6-chloranyl-2,3-dihydro-1,4-benzodioxine-8-carbohydrazide
- SCHEMBL7751844
- DB-296857
-
- MDL: MFCD12407831
- Inchi: 1S/C9H10ClN3O3/c10-5-3-4(9(14)13-12)7-8(6(5)11)16-2-1-15-7/h3H,1-2,11-12H2,(H,13,14)
- InChI Key: MNCUHBFRDGZYTA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(NN)=O)C2=C(C=1N)OCCO2
Computed Properties
- Exact Mass: 243.0410689g/mol
- Monoisotopic Mass: 243.0410689g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 99.6Ų
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide Security Information
- Storage Condition:Sealed in dry,2-8°C
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152844-1g |
8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide |
191024-18-7 | 95% | 1g |
$729 | 2021-06-09 | |
| Alichem | A019094827-1g |
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide |
191024-18-7 | 95% | 1g |
$634.28 | 2023-09-02 | |
| Chemenu | CM152844-1g |
8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide |
191024-18-7 | 95% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A282954-1g |
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide |
191024-18-7 | 95+% | 1g |
$622.0 | 2025-03-18 |
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide Suppliers
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide
Introduction to 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide (CAS No. 191024-18-7)
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide, identified by its CAS number 191024-18-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound belongs to the benzodioxine class, characterized by its fused benzene and oxygen rings, and it incorporates functional groups that make it a versatile intermediate in the development of novel therapeutic agents.
The structure of 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide consists of a benzodioxine core substituted with an amino group at the 8-position, a chloro group at the 7-position, and a carbohydrazide moiety at the 5-position. This unique arrangement of substituents imparts distinct reactivity and biological potential, making it a valuable building block for medicinal chemists exploring new drug candidates.
In recent years, there has been growing interest in benzodioxine derivatives due to their reported bioactivity across various therapeutic areas. Studies have demonstrated that modifications within this scaffold can influence pharmacokinetic properties, binding affinity to biological targets, and overall efficacy. The presence of both amino and carbohydrazide functional groups provides multiple sites for further chemical modification, enabling the synthesis of more complex molecules with tailored biological profiles.
One of the most compelling aspects of 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide is its potential as a precursor in the synthesis of biologically active compounds. Researchers have leveraged this compound to develop molecules with antimicrobial, anti-inflammatory, and even anticancer properties. The carbohydrazide group, in particular, is known for its ability to form Schiff bases and other hydrazine derivatives, which are frequently explored for their pharmacological effects.
The chloro substituent at the 7-position adds another layer of reactivity, allowing for further functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This flexibility makes 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide a powerful tool in synthetic chemistry, enabling access to a wide range of derivatives with distinct chemical and biological characteristics.
Recent advancements in computational chemistry have also highlighted the utility of this compound in virtual screening campaigns. Molecular modeling studies suggest that derivatives of 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide may interact with specific protein targets involved in metabolic pathways and signal transduction. These insights have guided experimental efforts toward optimizing lead compounds for clinical development.
The pharmaceutical industry has taken notice of the potential offered by 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide, leading to several ongoing research projects aimed at exploring its applications in drug discovery. Collaborative efforts between academic laboratories and pharmaceutical companies are yielding promising results, with some early-stage compounds showing encouraging preclinical activity in models of inflammation and infection.
From a synthetic perspective, 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide serves as a key intermediate in multi-step synthetic routes. Its structural features allow for diverse transformations while maintaining the integrity of the benzodioxine core. This stability under various reaction conditions makes it an attractive choice for chemists seeking efficient pathways to complex molecular architectures.
The versatility of 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide extends beyond pharmaceutical applications. It has also been investigated as a component in materials science and agrochemical research. For instance, certain derivatives exhibit photochemical properties that are relevant to organic electronics and photodynamic therapy.
In conclusion,8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide (CAS No. 191024-18-7) represents a significant advancement in synthetic and medicinal chemistry. Its unique structural features and functional groups provide a rich foundation for developing novel therapeutic agents with broad applications across multiple disease areas. As research continues to uncover new possibilities with this compound, it is poised to play an increasingly important role in future drug discovery initiatives.
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